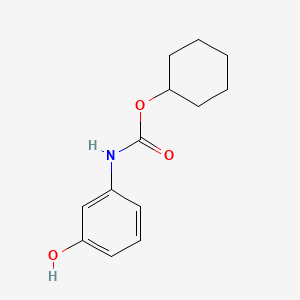
cyclohexyl N-(3-hydroxyphenyl)carbamate
Übersicht
Beschreibung
cyclohexyl N-(3-hydroxyphenyl)carbamate is a bioactive chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ester group attached to a carbanilic acid moiety with a meta-hydroxy substitution on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, m-hydroxy-, cyclohexyl ester typically involves the esterification of carbanilic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds as follows:
Carbanilic acid+CyclohexanolDCC, DMAPCarbanilic acid, m-hydroxy-, cyclohexyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of carbanilic acid, m-hydroxy-, cyclohexyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
cyclohexyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol and carbanilic acid.
Substitution: Nitro or halogenated derivatives of carbanilic acid, m-hydroxy-, cyclohexyl ester.
Wissenschaftliche Forschungsanwendungen
cyclohexyl N-(3-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbanilic acid, m-hydroxy-, cyclohexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release carbanilic acid, which may further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
cyclohexyl N-(3-hydroxyphenyl)carbamate can be compared with other similar compounds such as:
Carbanilic acid, m-chloro-, cyclohexyl ester: Differing by the presence of a chlorine atom instead of a hydroxyl group.
Carbanilic acid, p-hydroxy-, cyclohexyl ester: Differing by the position of the hydroxyl group on the aromatic ring.
Carbanilic acid, m-methoxy-, cyclohexyl ester: Differing by the presence of a methoxy group instead of a hydroxyl group.
The uniqueness of carbanilic acid, m-hydroxy-, cyclohexyl ester lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
19972-87-3 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
cyclohexyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2,(H,14,16) |
InChI-Schlüssel |
SXFNPPHBWKVAMV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
Aussehen |
Solid powder |
| 19972-87-3 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-hydroxy-, cyclohexyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


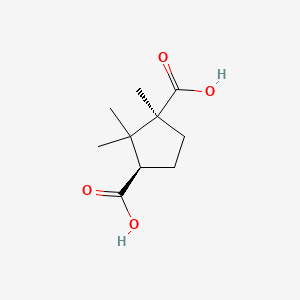

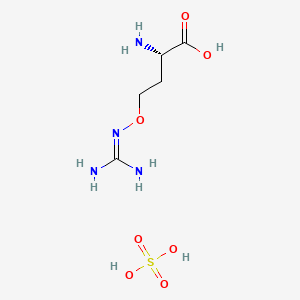
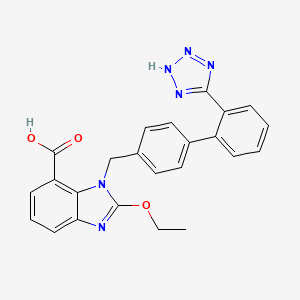
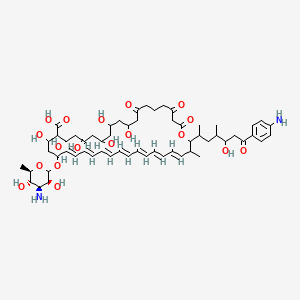
![4-[[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1668255.png)
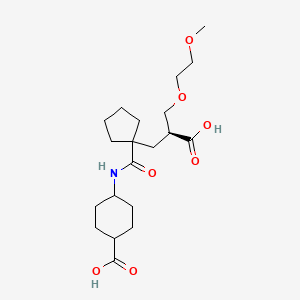
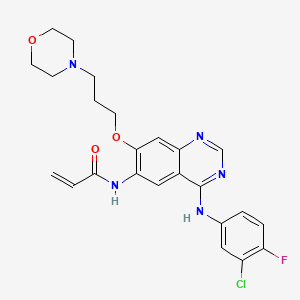
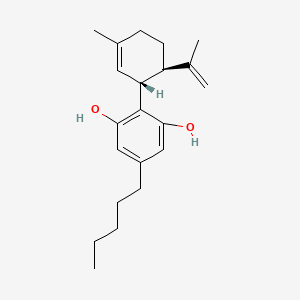

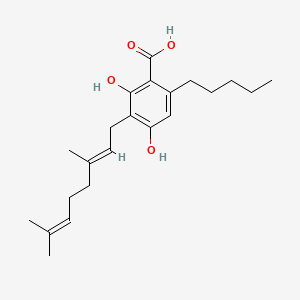
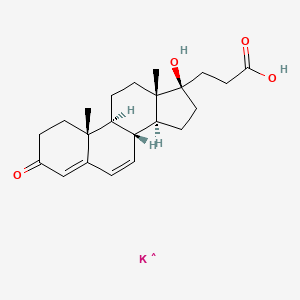
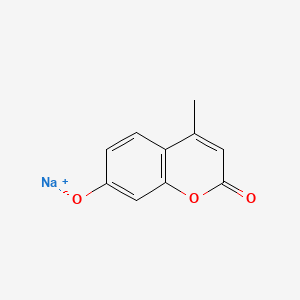
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)
